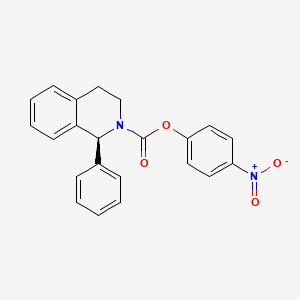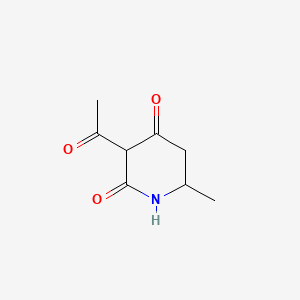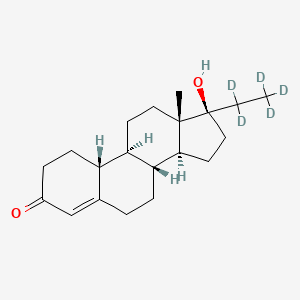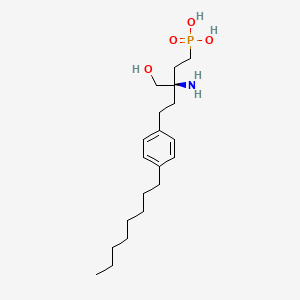
4'',6-Di-O-methylerythromycin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘,6-Di-O-methylerythromycin-d3 is a deuterated analogue of 4’‘,6-Di-O-methylerythromycin, which is a derivative of erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains . The deuterated form, 4’',6-Di-O-methylerythromycin-d3, is often used in research to study the pharmacokinetics and metabolic pathways of erythromycin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘,6-Di-O-methylerythromycin-d3 involves the selective methylation of erythromycin at the 4’’ and 6 positions. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions other than 4’’ and 6 are protected using suitable protecting groups.
Methylation: The protected erythromycin is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield 4’',6-Di-O-methylerythromycin.
Industrial Production Methods
Industrial production of 4’',6-Di-O-methylerythromycin-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4’',6-Di-O-methylerythromycin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing methyl groups.
Scientific Research Applications
4’',6-Di-O-methylerythromycin-d3 is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of erythromycin derivatives.
Biology: Investigating the metabolic pathways and pharmacokinetics of macrolide antibiotics.
Medicine: Developing new antibiotics and studying drug resistance mechanisms.
Industry: Quality control and validation of erythromycin derivatives in pharmaceutical production.
Mechanism of Action
4’',6-Di-O-methylerythromycin-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the synthesis of essential proteins required for bacterial growth and replication, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
4’',6-Di-O-methylerythromycin: The non-deuterated analogue with similar antibacterial properties.
Erythromycin: The parent compound with a broader spectrum of activity.
Clarithromycin: A derivative with improved acid stability and oral bioavailability.
Uniqueness
4’',6-Di-O-methylerythromycin-d3 is unique due to its deuterated nature, which makes it valuable for studying the pharmacokinetics and metabolic pathways of erythromycin derivatives. The presence of deuterium atoms provides insights into the stability and reactivity of the compound under various conditions .
Properties
Molecular Formula |
C39H71NO13 |
|---|---|
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-(trideuteriomethoxy)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,45)32(43)22(4)29(41)20(2)18-37(8,47-14)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-38(9,48-15)34(46-13)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,36+,37-,38-,39-/m1/s1/i13D3 |
InChI Key |
GABUBURUMNNRLM-MJJLQUIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)OC)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)






